molecular formula C21H30N2O4 B4152306 ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate

ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate

Cat. No.: B4152306
M. Wt: 374.5 g/mol
InChI Key: LDXSCRYOLTYAJS-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate is a synthetic organic compound with the molecular formula C21H30N2O4. It is known for its complex structure, which includes a piperidine ring, a benzoyl group, and an ethylbutanoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethylbutanoyl Moiety: The ethylbutanoyl group is attached through an amide bond formation reaction, typically using an appropriate carboxylic acid derivative and a coupling reagent like dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 1-{3-[(2-ethylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{3-[(2-methylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate: Similar structure but with a methyl group instead of an ethyl group, leading to different biological activities.

    Ethyl 1-{3-[(2-propylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate: Contains a propyl group, which may affect its pharmacokinetic properties.

    Ethyl 1-{3-[(2-butylbutanoyl)amino]benzoyl}-3-piperidinecarboxylate: Features a butyl group, potentially altering its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(2-ethylbutanoylamino)benzoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-4-15(5-2)19(24)22-18-11-7-9-16(13-18)20(25)23-12-8-10-17(14-23)21(26)27-6-3/h7,9,11,13,15,17H,4-6,8,10,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSCRYOLTYAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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